Clorhidrato de Tifluadom

Descripción general

Descripción

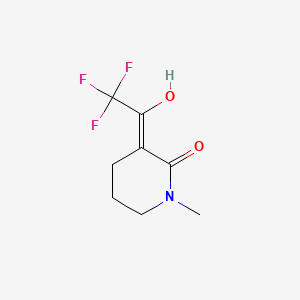

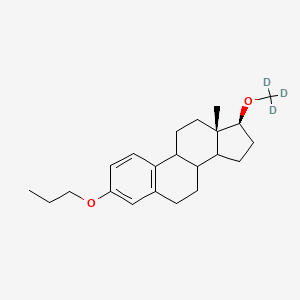

Tifluadom Hydrochloride is a benzodiazepine derivative with a unique activity profile. Unlike most benzodiazepines, it does not act on the gamma-aminobutyric acid A (GABA A) receptor. Instead, it is a selective agonist for the kappa-opioid receptor. This compound exhibits potent analgesic and diuretic effects in animals and also has sedative and appetite-stimulating properties .

Aplicaciones Científicas De Investigación

Tifluadom Hydrochloride is primarily used in scientific research due to its unique pharmacological properties. Its applications include:

Chemistry: Studying the structure-activity relationship of benzodiazepine derivatives.

Biology: Investigating the role of kappa-opioid receptors in various physiological processes.

Medicine: Exploring its potential as an analgesic and diuretic agent.

Industry: Developing new compounds with similar or improved pharmacological profiles

Mecanismo De Acción

Target of Action

Tifluadom Hydrochloride, unlike most benzodiazepines, has no activity at the gamma-aminobutyric acid A (GABA A) receptor. Instead, it is a selective agonist for the kappa-opioid receptor . The kappa-opioid receptor is a protein that plays a crucial role in pain perception, consciousness, motor control, and mood .

Mode of Action

As a selective agonist for the kappa-opioid receptor, Tifluadom Hydrochloride binds to these receptors, activating them to produce a biological response . This interaction results in potent analgesic effects, which means it can relieve pain .

Biochemical Pathways

Its action on the kappa-opioid receptor suggests it may influence pathways related to pain perception and mood regulation

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Tifluadom Hydrochloride’s activation of the kappa-opioid receptor results in several effects. It has been found to have potent analgesic effects, relieving pain in animal models . Additionally, it has diuretic effects, increasing urine production . It also has sedative effects and stimulates appetite .

Action Environment

The action, efficacy, and stability of Tifluadom Hydrochloride can be influenced by various environmental factors These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules.

Análisis Bioquímico

Biochemical Properties

Tifluadom Hydrochloride interacts with the κ-opioid receptor . The nature of these interactions is selective agonism, meaning that Tifluadom Hydrochloride can bind to these receptors and activate them . This interaction plays a significant role in the biochemical reactions that Tifluadom Hydrochloride is involved in .

Cellular Effects

Tifluadom Hydrochloride’s effects on cells are primarily due to its interaction with the κ-opioid receptor . This interaction can influence cell function, including impacts on cell signaling pathways and cellular metabolism

Molecular Mechanism

The molecular mechanism of Tifluadom Hydrochloride involves its binding interactions with the κ-opioid receptor . As a selective agonist for the κ-opioid receptor, Tifluadom Hydrochloride can bind to these receptors and activate them . This can lead to changes in gene expression and potentially influence enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of Tifluadom Hydrochloride can vary with different dosages in animal models

Metabolic Pathways

It is known that Tifluadom Hydrochloride interacts with the κ-opioid receptor

Transport and Distribution

It is known that Tifluadom Hydrochloride interacts with the κ-opioid receptor

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tifluadom Hydrochloride involves the reaction of 5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-ylmethylamine with thiophene-3-carboxylic acid chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of Tifluadom Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Tifluadom Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to its corresponding amines.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide and alkylating agents like methyl iodide are employed.

Major Products Formed

Comparación Con Compuestos Similares

Similar Compounds

Lufuradom: Another benzodiazepine derivative with similar kappa-opioid receptor activity.

GYKI-52895: A benzodiazepine that acts as a dopamine reuptake inhibitor without GABAergic function.

GYKI-52,466: A benzodiazepine that functions as an AMPAkine and glutamate antagonist without GABAergic activity.

Uniqueness

Tifluadom Hydrochloride is unique due to its selective kappa-opioid receptor agonist activity, which distinguishes it from other benzodiazepines that typically act on GABA A receptors. This unique activity profile makes it a valuable tool in scientific research for studying kappa-opioid receptor functions and developing new therapeutic agents .

Propiedades

IUPAC Name |

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZSUQQSHDYRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858485 | |

| Record name | N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96337-50-7 | |

| Record name | N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tifluadom hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQB9JWT8M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)